molecular formula C13H17ClN2 B12546173 Benzonitrile, 4-(butylethylamino)-2-chloro- CAS No. 821776-89-0

Benzonitrile, 4-(butylethylamino)-2-chloro-

Cat. No.: B12546173
CAS No.: 821776-89-0
M. Wt: 236.74 g/mol
InChI Key: KDTLZATUIAZPLS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(butylethylamino)-2-chloro- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a butylethylamino group, and a chlorine atom. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(butylethylamino)-2-chloro- typically involves the reaction of 4-chloro-2-nitrobenzonitrile with butylethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of benzonitrile, 4-(butylethylamino)-2-chloro- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylethylamino)-2-chloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of benzoic acid derivatives.

    Reduction: Reduction can yield primary amines.

    Substitution: Substitution reactions can produce various substituted benzonitriles.

Scientific Research Applications

Benzonitrile, 4-(butylethylamino)-2-chloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(butylethylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The butylethylamino group can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    4-Chlorobenzonitrile: Similar structure but lacks the butylethylamino group.

    4-Aminobenzonitrile: Contains an amino group instead of the butylethylamino group.

Uniqueness

Benzonitrile, 4-(butylethylamino)-2-chloro- is unique due to the presence of the butylethylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

821776-89-0

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

4-[butyl(ethyl)amino]-2-chlorobenzonitrile

InChI

InChI=1S/C13H17ClN2/c1-3-5-8-16(4-2)12-7-6-11(10-15)13(14)9-12/h6-7,9H,3-5,8H2,1-2H3

InChI Key

KDTLZATUIAZPLS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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